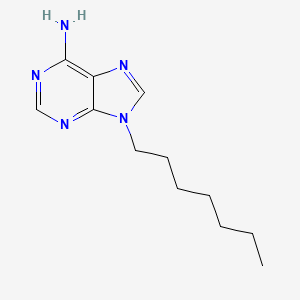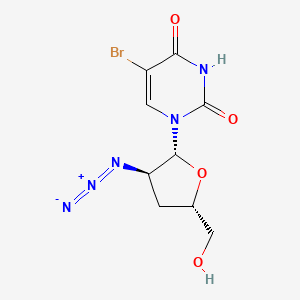
Uridine, 2'-azido-5-bromo-2',3'-dideoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 2’-azido-5-bromo-2’,3’-dideoxy- is a modified nucleoside analog Nucleosides are essential components of nucleic acids, which are the building blocks of DNA and RNA The modification of nucleosides, such as the addition of azido and bromo groups, can significantly alter their chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-azido-5-bromo-2’,3’-dideoxy- typically involves the modification of uridine through a series of chemical reactions. One common method is the conversion of 2’-amino-2’,3’-dideoxyuridine to the azido derivative using a diazotransfer reaction with fluorosulfuryl azide . This reaction is efficient and can be performed under mild conditions, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’-azido-5-bromo-2’,3’-dideoxy- can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger ligation and Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like triphenylphosphine.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Diazotransfer Reagents:
Reducing Agents: Triphenylphosphine is used for the reduction of the azido group to an amino group.
Catalysts: Copper(I) catalysts are used in azide-alkyne cycloaddition reactions.
Major Products Formed
Amino Derivatives: Reduction of the azido group results in the formation of amino derivatives.
Cycloaddition Products: CuAAC reactions yield triazole derivatives, which are useful in bioconjugation and labeling applications.
Scientific Research Applications
Uridine, 2’-azido-5-bromo-2’,3’-dideoxy- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral and anticancer agent.
Molecular Biology: It is used in the study of nucleic acid interactions and modifications, particularly in the context of RNA labeling and functionalization.
Chemical Biology: The azido group allows for bioorthogonal labeling, enabling the study of biomolecular processes in living cells.
Diagnostics: The compound can be used in the development of diagnostic assays that rely on nucleic acid modifications.
Mechanism of Action
The mechanism of action of Uridine, 2’-azido-5-bromo-2’,3’-dideoxy- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group can participate in click chemistry reactions, enabling the attachment of various functional groups to the nucleoside. This modification can disrupt the function of nucleic acids, leading to antiviral or anticancer effects . The molecular targets and pathways involved include RNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
2’-Azido-2’-deoxycytidine: Another azido-modified nucleoside with potential anticancer activity.
3’-Azido-3’-deoxythymidine (Zidovudine): A well-known antiviral agent used in the treatment of HIV.
4’-Azidocytidine: An inhibitor of RNA synthesis mediated by RNA polymerases.
Uniqueness
Uridine, 2’-azido-5-bromo-2’,3’-dideoxy- is unique due to the presence of both azido and bromo groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in chemical biology and medicinal chemistry, distinguishing it from other azido-modified nucleosides .
Properties
CAS No. |
126543-49-5 |
|---|---|
Molecular Formula |
C9H10BrN5O4 |
Molecular Weight |
332.11 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10BrN5O4/c10-5-2-15(9(18)12-7(5)17)8-6(13-14-11)1-4(3-16)19-8/h2,4,6,8,16H,1,3H2,(H,12,17,18)/t4-,6+,8+/m0/s1 |
InChI Key |
CDGNLWBJXWZODP-CVTKMRTPSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1N=[N+]=[N-])N2C=C(C(=O)NC2=O)Br)CO |
Canonical SMILES |
C1C(OC(C1N=[N+]=[N-])N2C=C(C(=O)NC2=O)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


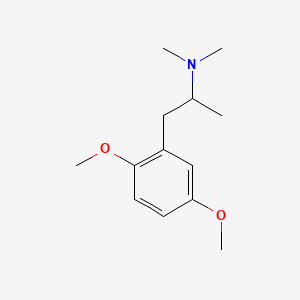

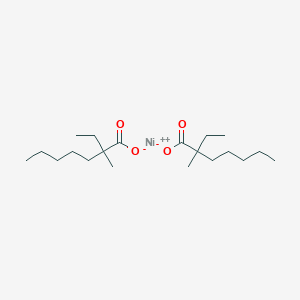
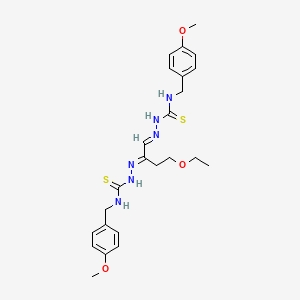
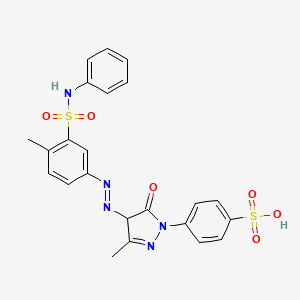

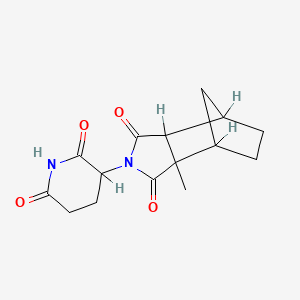
![N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3,12-bis(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B12802697.png)
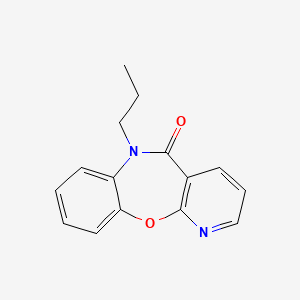

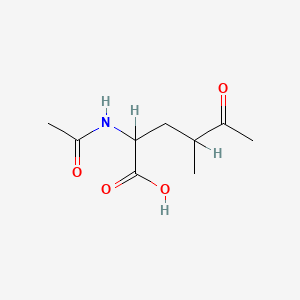
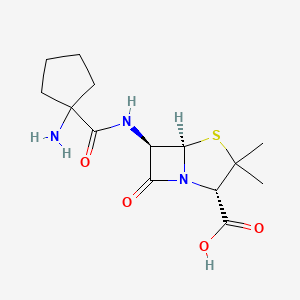
methanone](/img/structure/B12802724.png)
